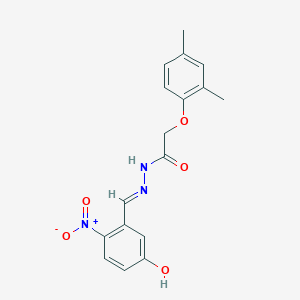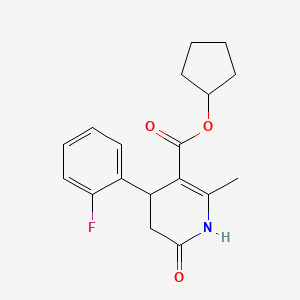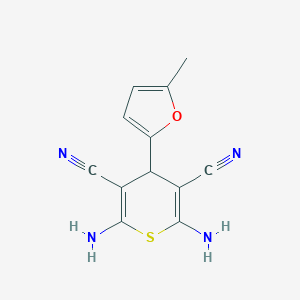![molecular formula C18H18N2O4 B5507282 4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives closely related to "4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone" involves multiple steps, including the treatment of secondary amines with specific chlorides, followed by coupling with furyl piperazinyl methanone. This process results in compounds that have shown significant enzyme inhibitory activity and possess antibacterial properties. Notably, a study by Hussain et al. (2017) described the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, highlighting their potential as therapeutic agents due to their good enzyme inhibitory activity and antibacterial effectiveness against both Gram-positive and Gram-negative bacterial strains (Hussain et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this family is typically confirmed using spectral analysis techniques such as EI-MS, IR, and 1H-NMR. For instance, the structural confirmation of synthesized derivatives, as discussed by Hussain et al. (2017), was performed using these methods, providing insight into their chemical makeup and potential interactions with biological targets (Hussain et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are notable for their enzyme inhibitory activity and antibacterial potential. As demonstrated in the study by Hussain et al. (2017), certain derivatives exhibit excellent inhibitory effects against key enzymes and show activity against a range of bacterial strains. This reactivity is crucial for their consideration as potential therapeutic agents (Hussain et al., 2017).
Physical Properties Analysis
While specific studies focusing on the physical properties of "4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone" were not identified, related research on similar compounds often examines solubility, melting points, and stability under various conditions. These properties are essential for determining the compound's suitability for further development and application.
Chemical Properties Analysis
The chemical properties, such as reactivity with different biological targets, stability under physiological conditions, and potential interactions with other molecules, are critical for understanding the utility of these compounds in therapeutic contexts. The enzyme inhibitory activity and antibacterial efficacy, as reported by Hussain et al. (2017), suggest that these derivatives possess unique chemical properties that could be harnessed for medical applications (Hussain et al., 2017).
科学的研究の応用
Alzheimer's Disease Therapeutics
One area of application involves the synthesis of multifunctional amides, including derivatives related to the specified compound, as potential therapeutic agents for Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes, essential targets for Alzheimer's therapy, with mild cytotoxicity towards red blood cell membranes. Structural confirmation and enzyme inhibition activity have been thoroughly explored, highlighting the potential of these compounds as templates for new drug development against Alzheimer's disease (Hassan et al., 2018).
Antibacterial Agents
Another research direction includes the synthesis and evaluation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. These compounds have demonstrated good enzyme inhibitory activity and were active against both Gram-positive and Gram-negative bacterial strains. The study assessed the cytotoxicity of the molecules to determine their utility as potential therapeutic agents, offering insights into their promising antibacterial properties (Hussain et al., 2017).
Synthetic Methodologies
Research has also focused on the synthetic methodologies and characterization of such compounds. Studies have detailed the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, emphasizing their antibacterial potential and mild cytotoxicity. This research provides a foundation for understanding the chemical synthesis and potential therapeutic applications of these compounds (Abbasi et al., 2018).
特性
IUPAC Name |
1-(furan-2-yl)-2-[2-methyl-4-(3-methylphenyl)-5-oxopiperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-5-3-6-14(9-12)20-10-13(2)19(11-16(20)21)18(23)17(22)15-7-4-8-24-15/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXVIGMYSCTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C(=O)C2=CC=CO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)



![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)